molecular formula C13H10O5 B11786743 5-(3-Methoxybenzoyl)furan-2-carboxylic acid

5-(3-Methoxybenzoyl)furan-2-carboxylic acid

Cat. No.: B11786743
M. Wt: 246.21 g/mol
InChI Key: OSBIQUANNFGSAH-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methoxybenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxybenzoyl)furan-2-carboxylic acid typically involves the reaction of 3-methoxybenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(3-Methoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxybenzoyl)furan-2-carboxylic acid: C13H10O5

    5-(4-Methoxybenzoyl)furan-2-carboxylic acid: Similar structure with a different position of the methoxy group.

    5-(3-Methoxybenzoyl)thiophene-2-carboxylic acid: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

5-(3-methoxybenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H10O5/c1-17-9-4-2-3-8(7-9)12(14)10-5-6-11(18-10)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

OSBIQUANNFGSAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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